2-(4-chloro-3,5-dimethylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide
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Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide is an organic compound with a complex structure that includes a chlorinated phenoxy group and a methoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide typically involves the reaction of 4-chloro-3,5-dimethylphenol with 2-chloroacetamide in the presence of a base to form the intermediate 2-(4-chloro-3,5-dimethylphenoxy)acetamide. This intermediate is then reacted with 4-methoxybenzyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3,5-dimethylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group would yield quinones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
2-(4-chloro-3,5-dimethylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying enzyme interactions.
Medicine: Its structural features suggest it could be investigated for potential therapeutic properties.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The phenoxy and methoxy groups may facilitate binding to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets would require further experimental validation .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3,5-dimethylphenoxy)acetamide
- 4-chloro-3,5-dimethylphenol
- 2-methoxyphenyl isocyanate
Uniqueness
2-(4-chloro-3,5-dimethylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide is unique due to the combination of its phenoxy and methoxy groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-12-8-16(9-13(2)18(12)19)23-11-17(21)20-10-14-4-6-15(22-3)7-5-14/h4-9H,10-11H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXJTAJFYBDPCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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